molecular formula C16H20F3N5 B10928318 1-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane

1-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane

Cat. No.: B10928318
M. Wt: 339.36 g/mol
InChI Key: NSEQRYQMVCCOTG-UHFFFAOYSA-N
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Description

1-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE is a heterocyclic compound that features a pyrazole ring, a pyrimidine ring, and an azepane ring. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

1-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]AZEPANE involves its interaction with specific molecular targets:

Properties

Molecular Formula

C16H20F3N5

Molecular Weight

339.36 g/mol

IUPAC Name

1-[4-(1-ethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]azepane

InChI

InChI=1S/C16H20F3N5/c1-2-24-11-12(10-20-24)13-9-14(16(17,18)19)22-15(21-13)23-7-5-3-4-6-8-23/h9-11H,2-8H2,1H3

InChI Key

NSEQRYQMVCCOTG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)N3CCCCCC3)C(F)(F)F

Origin of Product

United States

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